molecular formula C10H14F2N2O3 B2801413 4-(4,4-Difluorocyclohexyl)-2-oxoimidazolidine-4-carboxylic acid CAS No. 2248417-50-5

4-(4,4-Difluorocyclohexyl)-2-oxoimidazolidine-4-carboxylic acid

Cat. No.: B2801413
CAS No.: 2248417-50-5
M. Wt: 248.23
InChI Key: IDBFYSUYODPVEF-UHFFFAOYSA-N
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Description

4-(4,4-Difluorocyclohexyl)-2-oxoimidazolidine-4-carboxylic acid is a synthetic organic compound characterized by the presence of a difluorocyclohexyl group attached to an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Difluorocyclohexyl)-2-oxoimidazolidine-4-carboxylic acid typically involves multiple steps. One common route starts with the preparation of 4,4-difluorocyclohexanecarboxylic acid, which is then subjected to further reactions to introduce the imidazolidine ring. The reaction conditions often involve the use of organic solvents such as chloroform or methanol and may require specific temperature and pH controls .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4,4-Difluorocyclohexyl)-2-oxoimidazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, potentially altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, allowing for the synthesis of derivative compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

4-(4,4-Difluorocyclohexyl)-2-oxoimidazolidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4,4-Difluorocyclohexyl)-2-oxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,4-Difluorocyclohexyl)-2-oxoimidazolidine-4-carboxylic acid is unique due to the combination of its difluorocyclohexyl group and imidazolidine ring. This structure imparts specific chemical and physical properties that can be advantageous in various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-(4,4-difluorocyclohexyl)-2-oxoimidazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2N2O3/c11-9(12)3-1-6(2-4-9)10(7(15)16)5-13-8(17)14-10/h6H,1-5H2,(H,15,16)(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBFYSUYODPVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2(CNC(=O)N2)C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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